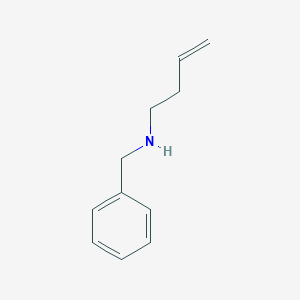

N-benzylbut-3-en-1-amine

Overview

Description

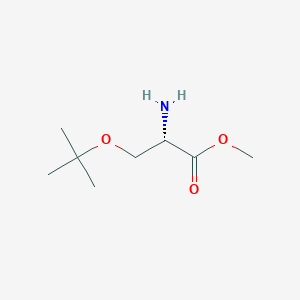

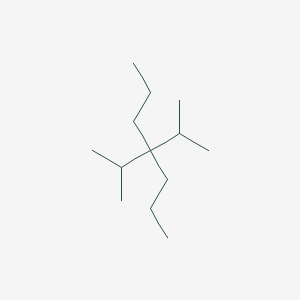

N-benzylbut-3-en-1-amine is a chemical compound with diverse applications in scientific research. It’s a colorless to yellow-brown liquid or semi-solid or solid . Its molecular formula is C11H15N .

Molecular Structure Analysis

The molecular structure of N-benzylbut-3-en-1-amine is characterized by a molecular formula of C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Physical And Chemical Properties Analysis

N-benzylbut-3-en-1-amine has a density of 0.9±0.1 g/cm3, a boiling point of 235.7±19.0 °C at 760 mmHg, and a flash point of 98.8±13.6 °C . It has a molar refractivity of 53.0±0.3 cm3, and a molar volume of 175.7±3.0 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications

Proteomics Research

N-benzylbut-3-en-1-amine: is utilized in proteomics research as a specialty chemical. It plays a role in the study of proteomes and their functions, particularly in the identification and quantification of proteins, understanding their interactions, and determining their functional dynamics .

Functional Carbohydrates Production

This compound is involved in the production of functional carbohydrates. It’s used in the synthesis of rare sugars through isomerases or epimerases, which are crucial for health food industries. The research in this area aims to develop new enzymatic technologies for producing functional carbohydrates that have health benefits .

Nanomedicine

In the field of nanomedicine, N-benzylbut-3-en-1-amine could be a precursor in the synthesis of bioengineered metallic nanoparticles. These nanoparticles have antimicrobial properties and are used to combat microbial infections, offering a new approach to antimicrobial resistance .

Tissue Repair and Restoration

Collagen-based biomaterials, potentially synthesized using N-benzylbut-3-en-1-amine , are applied in tissue repair and restoration. This application is significant in tissue engineering, where collagen serves as a scaffold for cell growth and tissue regeneration .

Enzyme Production

The compound may be used in the production of enzymes that have various applications, including the digestion of unwanted proteins during nucleic acid purification, peptide synthesis, and preparation of Klenow fragments. These enzymes are essential in biotechnological research and industrial applications .

Safety and Hazards

properties

IUPAC Name |

N-benzylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNEDHBSGFIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402421 | |

| Record name | N-Benzylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylbut-3-en-1-amine | |

CAS RN |

17150-62-8 | |

| Record name | N-Benzylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)